molecular formula C8H13F2N B2818823 8,8-Difluoro-5-azaspiro[3.5]nonane CAS No. 2378501-64-3

8,8-Difluoro-5-azaspiro[3.5]nonane

Cat. No.: B2818823
CAS No.: 2378501-64-3
M. Wt: 161.196
InChI Key: OSFYSBQKBUWVHM-UHFFFAOYSA-N
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Description

The compound “2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 197.66 and its IUPAC name is 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride .


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-6-azaspiro[3.5]nonane” is available on ChemSpider . The molecular formula is CHFN, with an average mass of 161.192 Da and a monoisotopic mass of 161.101608 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Difluoro-6-azaspiro[3.5]nonane” include a density of 1.1±0.1 g/cm3, boiling point of 196.2±40.0 °C at 760 mmHg, and vapour pressure of 0.4±0.4 mmHg at 25°C . It has a molar refractivity of 38.9±0.4 cm3 and a molar volume of 142.5±5.0 cm3 .

Scientific Research Applications

Anticonvulsant Activity

8,8-Difluoro-5-azaspiro[3.5]nonane and its analogs have been studied for their anticonvulsant activities. Research demonstrates that certain analogs of this compound, including those with substituted benzyloxy groups, exhibit significant activity against electroshock-induced seizures. The correlation between the chemical structure and anticonvulsant activity has been explored in depth, providing valuable insights into the potential therapeutic applications of these compounds (Farrar et al., 1993).

Synthesis and Chemical Properties

The compound and its derivatives have been the subject of various synthetic studies. One such study involves copper-mediated trifluoromethylation of N-phenylcinnamamides coupled with dearomatization to produce trifluoromethylated 1-azaspiro[4.5]decanes (Han et al., 2014). Another study discusses a one-pot synthesis approach for creating 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the simplicity and efficiency of the process (Huynh et al., 2017).

Applications in Polymer and Material Science

In the field of materials science, derivatives of this compound have been utilized in the synthesis of polymers and other materials. For example, a calix[4]arene-based polymer incorporating a derivative of this compound has shown promising results in removing carcinogenic azo dyes and aromatic amines from solutions, indicating potential environmental applications (Akceylan et al., 2009).

Diverse Chemical Synthesis

The compound also serves as a key structure in the synthesis of diverse chemical entities. The diversity-oriented synthesis approach has been used to create various azaspirocycles, including those based on the this compound structure, which are relevant in drug discovery (Wipf et al., 2004).

Safety and Hazards

The safety information for “2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride” indicates that it has a GHS07 signal word of warning . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

Properties

IUPAC Name

8,8-difluoro-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)4-5-11-7(6-8)2-1-3-7/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFYSBQKBUWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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